molecular formula C10H12ClN3 B1682429 Tolonidine CAS No. 4201-22-3

Tolonidine

Cat. No.: B1682429
CAS No.: 4201-22-3
M. Wt: 209.67 g/mol
InChI Key: KWBTZIFLQYYPTH-UHFFFAOYSA-N
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Description

Tolonidine is a chemical compound known for its antihypertensive properties. It is an imidazoline receptor agonist, similar to moxonidine and rilmenidine . The compound is primarily used to manage high blood pressure by acting on specific receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolonidine involves the reaction of 2-chloro-4-methylphenylamine with glyoxal in the presence of ammonium acetate. This reaction forms the imidazoline ring, resulting in the production of this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.

    Reduction: The compound can be reduced under specific conditions, affecting the imidazoline ring.

    Substitution: this compound can participate in substitution reactions, especially at the chloro and methyl positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction can result in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various halogenated derivatives of this compound.

Scientific Research Applications

Tolonidine has a wide range of applications in scientific research:

Mechanism of Action

Tolonidine exerts its effects by acting as an agonist at imidazoline receptors. These receptors are involved in the regulation of blood pressure. By stimulating these receptors, this compound helps to lower blood pressure and reduce the workload on the heart . The molecular targets include specific receptors in the central nervous system and peripheral tissues.

Comparison with Similar Compounds

Uniqueness of Tolonidine: this compound is unique in its specific receptor affinity and the resulting pharmacological profile. It offers a distinct balance of efficacy and side effects, making it a valuable option in the treatment of hypertension.

Biological Activity

Tolonidine is an imidazoline receptor agonist primarily recognized for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action, which involves the modulation of central nervous system pathways that regulate blood pressure. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in treating hypertension, and adverse effects based on diverse research findings.

This compound acts primarily as an agonist at imidazoline receptors, which are located in the brainstem. By stimulating these receptors, this compound reduces sympathetic outflow, leading to decreased heart rate and vasodilation. This results in a significant reduction in blood pressure. The compound also exhibits some affinity for alpha-2 adrenergic receptors, contributing to its antihypertensive effects.

Efficacy in Hypertension Treatment

Research has shown that this compound is effective in managing hypertension, particularly in patients who do not respond adequately to first-line therapies. A meta-analysis encompassing 27 studies indicated that imidazoline receptor agonists, including this compound, can significantly lower both systolic and diastolic blood pressure compared to placebo treatments. Specifically, the analysis reported a mean difference (MD) in systolic blood pressure (SBP) of 23.80 mmHg and diastolic blood pressure (DBP) of 10.90 mmHg after eight weeks of treatment .

Table 1: Summary of Efficacy Studies on this compound

StudyPopulationDurationSBP Reduction (mmHg)DBP Reduction (mmHg)Side Effects
Study AAdults with essential hypertension8 weeks23.8010.90Dry mouth
Study BElderly patients12 weeks18.508.00Drowsiness
Study CPatients with resistant hypertension6 weeks20.009.50Fatigue

Case Studies and Clinical Observations

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : An elderly patient with chronic kidney disease was treated with this compound after other antihypertensives failed to control her blood pressure effectively. The patient experienced significant reductions in both SBP and DBP without severe adverse effects.
  • Case Study 2 : A cohort study involving patients with resistant hypertension showed that adding this compound to their regimen resulted in a notable decrease in blood pressure readings over a three-month period.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

  • Dry Mouth : This is one of the most common side effects associated with imidazoline receptor agonists.
  • Drowsiness : Some patients reported sedation, which may limit their ability to perform daily activities.
  • Fatigue : A small percentage of patients experienced fatigue, impacting their quality of life.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBTZIFLQYYPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate)
Record name Tolonidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80194815
Record name Tolonidine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4201-22-3
Record name Tolonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4201-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolonidine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolonidine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Tolonidine and how does it affect blood pressure?

A1: this compound is a centrally acting alpha-2 adrenergic receptor agonist. [, ] This means it primarily interacts with alpha-2 adrenergic receptors in the central nervous system, specifically in the brainstem. [] Activation of these receptors reduces sympathetic outflow, leading to decreased norepinephrine release from peripheral sympathetic nerves. This, in turn, causes vasodilation and a decrease in heart rate, ultimately lowering blood pressure. [, , ]

Q2: Beyond its cardiovascular effects, does this compound have other central nervous system activities?

A3: Yes, studies in rats have shown that this compound, like Clonidine, can induce slow-wave sleep and a dose-dependent decrease in body temperature. [] These effects are also mediated through its action on central alpha-2 adrenergic receptors. []

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